molecular formula C8H10INO B1386612 (5-Iodo-2-methoxyphenyl)methanamine CAS No. 793695-89-3

(5-Iodo-2-methoxyphenyl)methanamine

Cat. No. B1386612
CAS RN: 793695-89-3
M. Wt: 263.08 g/mol
InChI Key: WOVHZZTWPMSZNC-UHFFFAOYSA-N
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Description

“(5-Iodo-2-methoxyphenyl)methanamine” is a chemical compound . It is a derivative of the 2C family of compounds, which are known for their potent hallucinogenic properties .


Molecular Structure Analysis

The molecular structure of “(5-Iodo-2-methoxyphenyl)methanamine” consists of a phenyl ring with iodine and methoxy groups at the 5 and 2 positions, respectively, and a methanamine group .


Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other 2C family compounds. These reactions could include O-demethylation, hydroxylation, and combinations of these reactions .

Scientific Research Applications

Neuropharmacology

(5-Iodo-2-methoxyphenyl)methanamine: has been studied for its potential effects on the central nervous system. It is structurally similar to compounds that act on the 5-HT2A receptor , which plays a significant role in the modulation of neurotransmission. Research has indicated that derivatives of this compound could have hallucinogenic properties due to their agonistic activity at this receptor site .

Toxicology

This compound has been the subject of toxicological studies, particularly in the context of new psychoactive substances. It has been used as a reference material for the detection of metabolites in biological samples, such as urine, using advanced techniques like GC-MS and LC-HR-MS/MS . These studies are crucial for understanding the metabolism and potential toxic effects of novel psychoactive compounds.

Medicinal Chemistry

In medicinal chemistry, (5-Iodo-2-methoxyphenyl)methanamine serves as a precursor or intermediate in the synthesis of more complex molecules. Its iodine moiety makes it a valuable compound for radio-labeling , which is essential for creating imaging agents used in diagnostic medicine .

Drug Design

The compound’s structure allows for modifications that can lead to the development of new therapeutic agents. Its amine group can be used to create derivatives with potential pharmacological activities. For instance, altering the methoxy group position or introducing additional functional groups could yield compounds with varied biological activities .

Analytical Chemistry

In analytical chemistry, (5-Iodo-2-methoxyphenyl)methanamine can be used as a standard for calibrating instruments or as a reagent in chemical assays. Its distinct chemical properties, such as its melting point and boiling point , make it suitable for use in method development and validation .

Chemical Biology

The compound’s ability to interact with various biological targets makes it an interesting subject for chemical biology research. It can be used to study the interaction between small molecules and proteins, providing insights into the molecular mechanisms of disease .

Material Science

Due to its unique chemical structure, (5-Iodo-2-methoxyphenyl)methanamine could be explored for its potential applications in material science. For example, it might be used in the synthesis of organic semiconductors or as a building block for creating novel polymers .

Environmental Science

Research into the environmental fate of (5-Iodo-2-methoxyphenyl)methanamine and its derivatives is essential. Understanding how these compounds degrade or persist in various environments can inform safety assessments and guide the development of more sustainable chemical practices .

properties

IUPAC Name

(5-iodo-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVHZZTWPMSZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652234
Record name 1-(5-Iodo-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

793695-89-3
Record name 5-Iodo-2-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793695-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Iodo-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 67 (500 mg, 1.9 mmol) and ammonium acetate (1.5 g, 19.4 mmol) in dry methanol (6 mL) NaCNBH3 (170 mg, 2.66 mmol) was added in one portion. The resulting mixture was stirred at room temperature for 48 h. Concentrated HCl was added until pH<2. The methanol was evaporated and the resulting white residue was dissolved in water (10 mL) and washed with Et2O (2×10 mL). The aqueous phase was then basified with aqueous KOH (45%), saturated with NaCl and extracted with CH2Cl2 (10 mL×4). The combined organic phases were dried over Na2SO4, filtered and concentrated to give 68 as a yellow oil (200 mg, 40%). 1H NMR (CDCl3, 300 MHz) δ 7.55-7.45 (m, 2H), 6.46-6.58 (m, 1H), 3.82-3.72 (m, 5H), 1.63 (br s, 2H). MS (m/e) (positive FAB) 264.1 (M+H)+, m.p. 95-97° C.
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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